Chromium tripicolinate

説明

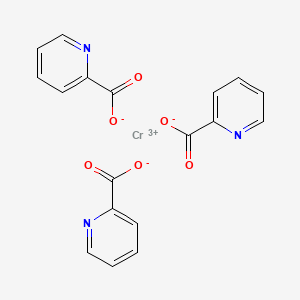

Structure

3D Structure of Parent

特性

CAS番号 |

14639-25-9 |

|---|---|

分子式 |

C18H12CrN3O6 |

分子量 |

418.3 g/mol |

IUPAC名 |

chromium(3+);tris(pyridine-2-carboxylate) |

InChI |

InChI=1S/3C6H5NO2.Cr/c3*8-6(9)5-3-1-2-4-7-5;/h3*1-4H,(H,8,9);/q;;;+3/p-3 |

InChIキー |

CBDQOLKNTOMMTL-UHFFFAOYSA-K |

正規SMILES |

C1=CC=NC(=C1)C(=O)[O-].C1=CC=NC(=C1)C(=O)[O-].C1=CC=NC(=C1)C(=O)[O-].[Cr+3] |

外観 |

Solid powder |

他のCAS番号 |

14639-25-9 |

物理的記述 |

Ruby red crystals; Soluble in water at 1 ppm at 20 deg C; [ACGIH] |

ピクトグラム |

Irritant |

純度 |

>98% (or refer to the Certificate of Analysis) |

賞味期限 |

>2 years if stored properly |

溶解性 |

Soluble in DMSO |

保存方法 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同義語 |

2-pyridine carboxylic acid 2-pyridinecarboxylic acid calcium dipicolinate trihydrate chromium picolinate iron(III) picolinate picolinate picolinic acid picolinic acid, hydrochloride picolinic acid, sodium salt pyridine-2-carboxylic acid zinc picolinate |

製品の起源 |

United States |

Foundational & Exploratory

Synthesis and Characterization of Chromium Tripicolinate: An In-depth Technical Guide

Introduction

Chromium tripicolinate, a coordination complex of trivalent chromium and picolinic acid, is a subject of significant interest in the fields of biochemistry and drug development.[1] Trivalent chromium is recognized as an essential trace mineral that plays a role in glucose, fat, and protein metabolism, primarily by potentiating the action of insulin (B600854).[2][3] this compound is a popular nutritional supplement due to its purported benefits in improving glycemic control and body composition.[4] This technical guide provides a comprehensive overview of the synthesis and characterization of this compound for research purposes, detailing experimental protocols, data presentation, and relevant biological pathways.

Synthesis of this compound

The synthesis of this compound typically involves the reaction of a chromium(III) salt with picolinic acid in an aqueous solution.[4][5] Several methods have been developed to optimize the yield and purity of the final product. The reaction conditions, such as temperature, pH, and reaction time, significantly influence the outcome of the synthesis.

Experimental Protocols for Synthesis

Method 1: Room Temperature Synthesis

This method involves the reaction of chromium(III) chloride hexahydrate with picolinic acid at room temperature.

-

Reagents:

-

Chromium(III) chloride hexahydrate (CrCl₃·6H₂O)

-

Picolinic acid

-

Deionized water

-

4N Sodium hydroxide (B78521) (NaOH) solution (for pH adjustment)

-

-

Procedure:

-

Dissolve 5.12 g of CrCl₃·6H₂O and 7.1 g of picolinic acid in 30 ml of deionized water.

-

Adjust the pH of the reaction mixture to 3.8 by the addition of 4N NaOH solution.

-

Allow the mixture to stand at room temperature for 2 hours.

-

Filter the resulting precipitate by vacuum suction.

-

Wash the precipitate with deionized water.

-

Dry the product to obtain this compound complex.[2]

-

Method 2: Elevated Temperature Synthesis

This method utilizes elevated temperatures to reduce the reaction time and improve the yield.

-

Reagents:

-

Chromium(III) chloride hexahydrate (CrCl₃·6H₂O)

-

Picolinic acid

-

Deionized water

-

-

Procedure:

-

Dissolve 5.12 g of CrCl₃·6H₂O and 7.1 g of picolinic acid in 30 ml of water.

-

Adjust the pH of the reaction mixture to 3.5.

-

Heat the reaction mixture at 80°C for 10 minutes.

-

Cool the mixture.

-

Filter the precipitate by vacuum suction.

-

Wash the precipitate with deionized water.

-

Dry the product to obtain this compound complex.[2]

-

Method 3: Hydrothermal Synthesis

A greener synthesis approach involves a one-step hydrothermal reaction.

-

Reagents:

-

2-Pyridinecarbonitrile

-

Chromic salt

-

-

Procedure:

-

Combine 2-pyridinecarbonitrile and a water-soluble trivalent chromium salt as reactants.

-

Conduct the reaction in a high-pressure reactor at a temperature between 80 and 200°C under 2 to 3 standard atmospheric pressures.[6]

-

This process involves the simultaneous oxidation of 2-cyanopyridine (B140075) to picolinic acid and its complexation with chromium.[6]

-

Summary of Synthesis Data

| Method | Reactants | Temperature (°C) | pH | Reaction Time | Yield (%) | Reference |

| 1 | CrCl₃·6H₂O, Picolinic Acid | Room Temperature | 3.8 | 2 hours | 56.0 | [2] |

| 2 | CrCl₃·6H₂O, Picolinic Acid | 80 | 3.5 | 10 minutes | 90.8 | [2] |

| 3 | 2-Pyridinecarbonitrile, Chromic Salt | 80 - 200 | N/A | N/A | High | [6] |

Characterization of this compound

A combination of analytical techniques is employed to confirm the identity, purity, and stability of the synthesized this compound. These include spectroscopic, chromatographic, and thermal analysis methods.[5][7]

High-Performance Liquid Chromatography (HPLC)

HPLC is a robust method for the determination and quantification of chromium picolinate (B1231196).[8]

-

Experimental Protocol:

-

Column: Reversed-phase Supelcosil LC-18 (250 x 4.6 mm, 5 µm) or TSKgel ODS-100V, 5µm, 4.6mm ID x 15cm.[1][8]

-

Mobile Phase: A mixture of acetonitrile (B52724) and water. A common ratio is 40:60 (v/v) or 10:90 (v/v).[1][8]

-

Sample Preparation: Prepare a stock solution of this compound (e.g., 125 µg/mL) in the mobile phase and then dilute to the desired concentrations.[8] For supplement analysis, pulverize the supplement, extract with a water/acetonitrile mixture, filter, and dilute.[1]

-

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is used to study the electronic transitions within the this compound complex.

-

Experimental Protocol:

-

Solvent: Prepare a solution of this compound in a suitable solvent, such as water or a methanol-water mixture.

-

Wavelength Scan: Record the absorption spectrum over a range of wavelengths, typically from 200 to 800 nm, to identify the maximum absorption wavelengths (λmax).

-

Analysis: The complex of chromium(III) with a prepared azo dye reagent showed a new peak at 573 nm, indicating complex formation.[9] For the analysis of Cr(VI) as an impurity, a wavelength of 540 nm is used with diphenylcarbazide reagent.[10]

-

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups and the coordination of the picolinate ligand to the chromium ion.[11]

-

Experimental Protocol:

-

Sample Preparation: Prepare a potassium bromide (KBr) pellet containing a small amount of the synthesized this compound.

-

Spectral Acquisition: Record the IR spectrum over the range of 4000-400 cm⁻¹.

-

Analysis: Key vibrational bands to identify include the C=O stretching, C-O stretching, and the coordination of the pyridine (B92270) nitrogen. For a chromium(III) complex with 1-hydroxy-2-pyridinone-6-carboxylic acid, characteristic peaks were observed at 3439.3 cm⁻¹ (O-H stretch), 1753.6 cm⁻¹ (C=O stretch), and 1616.1 cm⁻¹ (C=O stretch).[12]

-

Thermogravimetric Analysis (TGA)

TGA is used to evaluate the thermal stability and decomposition profile of this compound.[13][14]

-

Experimental Protocol:

-

Instrument: Use a thermogravimetric analyzer.

-

Sample Preparation: Place a small, accurately weighed amount of the sample in the TGA pan.

-

Heating Program: Heat the sample under a controlled atmosphere (e.g., nitrogen) at a constant heating rate (e.g., 5 or 10 K/min) over a defined temperature range (e.g., 323.2 to 673.2 K).[15]

-

Analysis: Record the mass loss as a function of temperature. The resulting TGA curve provides information on decomposition temperatures and the presence of solvated molecules.

-

Summary of Characterization Data

| Technique | Parameter | Typical Value/Range | Reference |

| HPLC | Column | Reversed-phase C18 | [1][8] |

| Mobile Phase | Acetonitrile/Water | [1][8] | |

| Flow Rate | 0.8 - 1.0 mL/min | [1][8] | |

| Detection Wavelength | 264 nm | [1][8] | |

| UV-Vis | λmax (Cr(III) complex) | 573 nm | [9] |

| λmax (Cr(VI) impurity) | 540 nm | [10] | |

| IR | Key Bands (cm⁻¹) | ~3440 (O-H), ~1735 (C=O), ~1211 (C-O) | [12] |

| TGA | Heating Rate | 5 - 10 K/min | [15] |

| Temperature Range | 323.2 - 673.2 K | [15] |

Biological Role and Signaling Pathway

Chromium(III) is believed to play a role in amplifying insulin signaling.[3][16] The proposed mechanism involves a low-molecular-weight chromium-binding substance (LMWCr), also known as chromodulin.[16]

Upon insulin binding to the insulin receptor on the cell surface, chromium is transported into the cell. This chromium then binds to apo-LMWCr, the inactive form of chromodulin. The binding of chromium activates LMWCr, which in turn binds to the insulin receptor and enhances its tyrosine kinase activity.[16] This amplification of the insulin signal leads to downstream effects such as increased glucose uptake and metabolism.[3][17] Chromium picolinate has been shown to enhance insulin signaling in skeletal muscle cells.[18][19]

Visualizations

Synthesis Workflow

Caption: Generalized workflow for the synthesis of this compound.

Insulin Signaling Pathway Amplification by Chromium

Caption: Role of chromium in the amplification of the insulin signaling pathway.

References

- 1. separations.us.tosohbioscience.com [separations.us.tosohbioscience.com]

- 2. US5677461A - Method for producing chromium picolinate complex - Google Patents [patents.google.com]

- 3. researchgate.net [researchgate.net]

- 4. Portico [access.portico.org]

- 5. researchgate.net [researchgate.net]

- 6. CN101318929B - Synthesis process for chromium picolinate - Google Patents [patents.google.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. iasj.rdd.edu.iq [iasj.rdd.edu.iq]

- 10. jeest.ub.ac.id [jeest.ub.ac.id]

- 11. researchgate.net [researchgate.net]

- 12. dbsrv.lib.buu.ac.th [dbsrv.lib.buu.ac.th]

- 13. Thermal analysis methods for pharmacopoeial materials - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. docta.ucm.es [docta.ucm.es]

- 16. The biochemistry of chromium - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Chromium picolinate positively influences the glucose transporter system via affecting cholesterol homeostasis in adipocytes cultured under hyperglycemic diabetic conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Chromium Enhances Insulin Responsiveness via AMPK - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Chromium picolinate enhances skeletal muscle cellular insulin signaling in vivo in obese, insulin-resistant JCR:LA-cp rats - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Chemical Properties and Structure Elucidation of Chromium Tripicolinate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Chromium tripicolinate, a coordination complex of trivalent chromium and picolinic acid, has garnered significant attention for its potential role in glucose metabolism and as a nutritional supplement. This technical guide provides an in-depth overview of its chemical properties, detailed methodologies for its structure elucidation, and an exploration of its mechanism of action, particularly in the context of insulin (B600854) signaling. The information is presented to serve as a comprehensive resource for researchers, scientists, and professionals in drug development.

Chemical Properties

This compound, with the chemical formula Cr(C₆H₄NO₂)₃, is a synthetically produced compound that is a stable, pinkish-red to ruby-red crystalline powder at room temperature.[1][2] It is poorly soluble in water, with a reported solubility of approximately 600 μM or about 1 part per million (ppm), and is insoluble in ethanol (B145695).[2] The molecule is electrically neutral and possesses hydrophobic characteristics, which are thought to facilitate its transport across cell membranes.[2] While stable under ambient conditions, it decomposes at high temperatures and undergoes hydrolysis in acidic environments, releasing picolinic acid and free chromium(III) ions.[2]

| Property | Value | Reference |

| Molecular Formula | C₁₈H₁₂CrN₃O₆ | [3] |

| Molecular Weight | 418.305 g/mol | [3] |

| Appearance | Pinkish-red to ruby-red crystalline powder | [1][2] |

| Solubility in Water | ~600 μM (~1 ppm) | [2] |

| Solubility in Ethanol | Insoluble | [2] |

| Structure | Distorted octahedral geometry | [1] |

Structure Elucidation

The determination of the precise three-dimensional structure of this compound has been accomplished through a combination of spectroscopic and crystallographic techniques.

X-ray Crystallography

X-ray crystallography has been instrumental in definitively establishing the solid-state structure of this compound. The crystal structure reveals a distorted octahedral geometry around the central chromium(III) ion.[1] Each of the three picolinate (B1231196) ligands acts as a bidentate chelating agent, coordinating to the chromium ion through the nitrogen atom of the pyridine (B92270) ring and one of the oxygen atoms of the carboxylate group.[1] The crystal system has been identified as monoclinic.[4]

Key Structural Parameters:

-

Crystal Growth: Single crystals of this compound suitable for X-ray diffraction are typically grown by slow evaporation of a saturated solution. A common method involves dissolving the synthesized this compound powder in a suitable solvent mixture, such as dimethyl sulfoxide (B87167) (DMSO) and water, and allowing the solvent to evaporate slowly over several days to weeks at room temperature.[5]

-

Data Collection: A selected single crystal is mounted on a goniometer head. X-ray diffraction data is collected using a diffractometer equipped with a monochromatic X-ray source (e.g., Mo Kα radiation, λ = 0.71073 Å) and a detector.[5] The crystal is rotated, and diffraction patterns are recorded at various orientations.

-

Structure Solution and Refinement: The collected diffraction data is processed to determine the unit cell dimensions and space group. The structure is then solved using direct methods and refined using full-matrix least-squares on F².[5] Software such as ShelXT and Olex2 are commonly used for this purpose.[5]

Spectroscopic Techniques

FTIR spectroscopy provides valuable information about the coordination environment of the chromium ion. The coordination of the picolinate ligands to the chromium center is evidenced by characteristic shifts in the vibrational frequencies of the functional groups.

Key Vibrational Bands and Their Assignments:

| Wavenumber (cm⁻¹) | Assignment | Interpretation | Reference |

| ~3071 | Aromatic C-H stretch | Stretching vibrations of the C-H bonds on the pyridine rings. | [6] |

| 1608 | C=C/C=N stretching | Symmetric stretching of the pyridine ring, shifted from free picolinic acid (~1602 cm⁻¹), indicating coordination. | [6] |

| 1584 | C=C/C=N stretching | Asymmetric stretching of the pyridine ring. | [6] |

| ~1431 | Carboxylate asymmetric stretch | Asymmetric stretching of the coordinated carboxylate group. | [6] |

| 1360-1290 | N-O symmetric stretch | Symmetric stretching of the nitro compounds. | [7] |

The disappearance of the broad O-H stretching band, typically observed in free picolinic acid, confirms the deprotonation of the carboxyl group upon coordination to the chromium ion.

-

Sample Preparation: A small amount of dry this compound powder (typically 1-2 mg) is mixed with approximately 200 mg of dry potassium bromide (KBr). The mixture is then ground to a fine powder and pressed into a thin, transparent pellet using a hydraulic press.

-

Data Acquisition: A background spectrum of a blank KBr pellet is recorded to subtract atmospheric and instrumental interferences. The sample pellet is then placed in the spectrometer, and the FTIR spectrum is recorded over a typical range of 4000-400 cm⁻¹.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Due to the paramagnetic nature of the Cr(III) center, the NMR spectra of this compound exhibit broadened and shifted resonances for the picolinate ligand protons and carbons. These shifts provide insights into the electronic structure of the complex.

-

Sample Preparation: A sample of this compound is dissolved in a deuterated solvent, typically dimethyl sulfoxide-d₆ (DMSO-d₆).

-

Data Acquisition: ¹H and ¹³C NMR spectra are recorded on a high-field NMR spectrometer (e.g., 300 MHz or higher). Chemical shifts are referenced to the residual solvent peak (DMSO-d₆ at 2.50 ppm for ¹H and 39.52 ppm for ¹³C).[8] Due to paramagnetism, longer acquisition times and a wider spectral window may be necessary.

Mass Spectrometry (MS)

Electrospray ionization mass spectrometry (ESI-MS) is a soft ionization technique used to confirm the molecular weight and composition of this compound.

-

Sample Preparation: A dilute solution of this compound is prepared in a solvent mixture suitable for ESI, such as methanol/water with a small amount of formic acid to promote ionization.

-

Data Acquisition: The solution is infused into the ESI source of a mass spectrometer. The analysis is typically performed in positive ion mode.

-

Data Analysis: The resulting mass spectrum is analyzed for the presence of the molecular ion peak. For this compound, the protonated molecule [M+H]⁺ is observed at an m/z of 419.[9] Tandem mass spectrometry (MS/MS) can be used to study the fragmentation pattern, which typically involves the sequential loss of the picolinate ligands. A common fragmentation is the transition from m/z 419 to m/z 270.[9]

Synthesis of this compound

A common method for the synthesis of this compound involves the reaction of a chromium(III) salt with picolinic acid in an aqueous solution.

-

Reaction Setup: Picolinic acid is dissolved in deionized water, and the pH is adjusted to the desired value (typically near neutral) with a base such as sodium hydroxide.

-

Addition of Chromium Salt: An aqueous solution of chromium(III) chloride hexahydrate (CrCl₃·6H₂O) is added dropwise to the picolinic acid solution with constant stirring.[10]

-

Reaction and Precipitation: The reaction mixture is heated (e.g., to 80-100°C) for several hours to facilitate the complexation reaction.[10] Upon cooling, the pinkish-red this compound precipitates out of the solution due to its low water solubility.

-

Isolation and Purification: The precipitate is collected by filtration, washed with deionized water and ethanol to remove any unreacted starting materials and byproducts, and then dried under vacuum.

Role in Insulin Signaling

This compound is believed to exert its biological effects primarily by potentiating the action of insulin. The proposed mechanism involves a low-molecular-weight chromium-binding substance called chromodulin.

The binding of insulin to its receptor on the cell surface triggers the autophosphorylation of the receptor's intracellular domain, initiating a signaling cascade.[11][12] This event is also thought to stimulate the uptake of trivalent chromium into the cell, where it binds to apochromodulin, an inactive form of the oligopeptide.[11] The binding of four chromium ions to apochromodulin forms the active holochromodulin complex.[11] Holochromodulin then binds to the activated insulin receptor, further amplifying its tyrosine kinase activity.[1][11] This enhanced signaling leads to the phosphorylation of downstream substrates, such as insulin receptor substrate (IRS) proteins, which in turn activate the phosphatidylinositol 3-kinase (PI3K)/Akt pathway.[13][14] The activation of Akt promotes the translocation of GLUT4 glucose transporters to the cell membrane, facilitating the uptake of glucose from the bloodstream into the cell.[12]

Conclusion

This technical guide has provided a detailed overview of the chemical properties and structural elucidation of this compound, a compound of significant interest in the field of nutritional science and metabolic research. The combination of X-ray crystallography and various spectroscopic techniques has provided a clear picture of its molecular structure. Furthermore, the proposed mechanism of action involving the amplification of the insulin signaling pathway offers a molecular basis for its potential physiological effects. The experimental protocols and data presented herein are intended to be a valuable resource for scientists and researchers working with this compound. Further research is warranted to fully elucidate the intricate details of its biological interactions and therapeutic potential.

References

- 1. Chromium(III) picolinate - Wikipedia [en.wikipedia.org]

- 2. Chromium picolinate | 14639-25-9 [chemicalbook.com]

- 3. This compound | C18H12CrN3O6 | CID 56840998 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Unraveling the Crystal Structures of Picolinic Acid Derivatives: Synthesis, Packing, Interactions, and Conformational Flexibility - PMC [pmc.ncbi.nlm.nih.gov]

- 6. rsc.org [rsc.org]

- 7. uanlch.vscht.cz [uanlch.vscht.cz]

- 8. scienceopen.com [scienceopen.com]

- 9. Determination of chromium(III) picolinate in dietary supplements by flow injection - electrospray ionization - tandem mass spectrometry, using cobalt(II) picolinate as internal standard - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. CN101318929B - Synthesis process for chromium picolinate - Google Patents [patents.google.com]

- 11. [Chromium as an essential element] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Molecular Mechanisms of Chromium in Alleviating Insulin Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Chromium Mitigates the Iron-Induced Glucose Metabolism Disorder via the PI3K/Akt/Bcl-2 Signaling Pathway: An In Vivo Study in Wistar Rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. medicinacomplementar.com.br [medicinacomplementar.com.br]

Chromium Tripicolinate: A Deep Dive into its Mechanism of Action in Insulin Signaling Pathways

A Technical Guide for Researchers and Drug Development Professionals

Executive Summary

Chromium, an essential trace mineral, has long been investigated for its role in glucose metabolism and insulin (B600854) sensitivity. Among its various forms, chromium tripicolinate has garnered significant attention for its potential therapeutic benefits in conditions associated with insulin resistance. This technical guide provides an in-depth exploration of the molecular mechanisms by which this compound modulates insulin signaling pathways. Drawing from a comprehensive review of preclinical and in vitro studies, this document elucidates the multifaceted actions of chromium on key components of the insulin signaling cascade, from the insulin receptor to downstream effector proteins and glucose transporters. This guide also presents quantitative data in a structured format, details relevant experimental methodologies, and provides visual representations of the signaling pathways to facilitate a deeper understanding for researchers, scientists, and professionals in drug development.

Introduction

Insulin resistance is a hallmark of type 2 diabetes and a contributing factor to various metabolic disorders. The intricate insulin signaling pathway governs glucose homeostasis, and its dysregulation is a primary focus of therapeutic intervention. Chromium has been proposed to potentiate the action of insulin, and this compound, a highly bioavailable form, has been the subject of extensive research. This document synthesizes the current understanding of its mechanism of action, providing a technical resource for the scientific community.

Core Mechanisms of Action

This compound appears to exert its effects on insulin signaling through several distinct yet potentially interconnected mechanisms. These include direct effects on the insulin receptor, modulation of downstream signaling molecules, inhibition of negative regulators, and effects on glucose transporter translocation.

Enhancement of Insulin Receptor Kinase Activity

One of the primary proposed mechanisms involves the potentiation of the insulin receptor's (IR) intrinsic tyrosine kinase activity. Upon insulin binding, the IR undergoes autophosphorylation, initiating the downstream signaling cascade. Some studies suggest that chromium enhances this initial step.[1][2][3] A key player in this process is believed to be chromodulin, a low-molecular-weight chromium-binding oligopeptide.[1][4]

In response to insulin, chromium is thought to be transported into the cell, where it binds to apochromodulin.[4][5] This binding forms the active holochromodulin complex, which can then bind to the insulin receptor, further augmenting its kinase activity.[1][4][5] This amplification of the initial insulin signal is a critical aspect of chromium's proposed action.

Modulation of Downstream Insulin Signaling

Beyond the receptor, this compound has been shown to influence key downstream effector molecules. In obese, insulin-resistant JCR:LA-cp rats, supplementation with chromium picolinate (B1231196) led to a significant increase in insulin-stimulated tyrosine phosphorylation of Insulin Receptor Substrate-1 (IRS-1) and subsequent activation of Phosphatidylinositol 3-kinase (PI3K).[6][7] Further down the cascade, chromium has been observed to enhance the phosphorylation and activity of Akt (also known as Protein Kinase B), a critical node in the pathway leading to glucose uptake.[1]

Inhibition of Negative Regulators of Insulin Signaling

A crucial aspect of maintaining insulin sensitivity is the tightly regulated activity of negative regulators. Protein Tyrosine Phosphatase 1B (PTP1B) is a key phosphatase that dephosphorylates and inactivates the insulin receptor and IRS-1, thereby dampening the insulin signal. Studies have shown that chromium picolinate supplementation can lead to significantly lower levels and activity of PTP1B in obese, insulin-resistant rats.[6][7][[“]] This reduction in negative regulation would lead to a more sustained and robust insulin signal.

Furthermore, in states of insulin resistance, serine phosphorylation of IRS-1, often mediated by kinases like c-Jun N-terminal kinase (JNK), can inhibit its function and promote its degradation.[1] Chromium supplementation has been found to suppress the phosphorylation of c-Jun and serine phosphorylation of IRS-1 in the liver of obese mice, thereby preserving IRS-1 function.[1]

Regulation of GLUT4 Translocation and Glucose Uptake

The ultimate goal of the insulin signaling cascade in muscle and adipose tissue is the translocation of the glucose transporter GLUT4 from intracellular vesicles to the plasma membrane, facilitating glucose uptake. Chromium has been shown to enhance GLUT4 translocation.[1][9][10][11] Interestingly, some in vitro studies suggest that this effect may be independent of the classical insulin signaling pathway involving the IR, IRS-1, PI3K, and Akt.[1][9][10][11]

This alternative mechanism is proposed to involve an increase in membrane fluidity through a reduction in plasma membrane cholesterol.[9][10][11] By decreasing membrane cholesterol, chromium may facilitate the docking and fusion of GLUT4-containing vesicles with the plasma membrane.[9][10][11] This cholesterol-dependent mechanism is consistent with in vivo observations of improved glucose tolerance and decreased circulating cholesterol levels following chromium supplementation.[9][10][11]

Activation of AMP-Activated Protein Kinase (AMPK)

Some evidence suggests that chromium may transiently upregulate the activity of 5' AMP-activated protein kinase (AMPK).[1][12] AMPK is a cellular energy sensor that, when activated, can stimulate glucose uptake independently of insulin. While the exact mechanism of chromium-mediated AMPK activation is still under investigation, it represents another potential avenue through which chromium can improve glucose metabolism.

Quantitative Data Summary

The following tables summarize the quantitative effects of this compound on key markers of insulin signaling and glucose metabolism from various studies.

Table 1: Effects of Chromium on Insulin Signaling Components

| Parameter | Experimental Model | Treatment | Result | Reference |

| IRS-1 Tyrosine Phosphorylation | Skeletal muscle of obese JCR:LA-cp rats | Chromium picolinate (80 µg/kg/day for 3 months) | Significant increase in insulin-stimulated phosphorylation | [6] |

| PI3-Kinase Activity | Skeletal muscle of obese JCR:LA-cp rats | Chromium picolinate (80 µg/kg/day for 3 months) | Significant increase in insulin-stimulated activity | [6] |

| PTP1B Levels | Skeletal muscle of obese JCR:LA-cp rats | Chromium picolinate (80 µg/kg/day for 3 months) | Significantly lower levels compared to obese controls | [6] |

| PTP1B Activity | Skeletal muscle of obese JCR:LA-cp rats | Chromium picolinate (80 µg/kg/day for 3 months) | Significantly lower activity compared to obese controls | [6] |

Table 2: Effects of Chromium on Glucose Transport and Metabolism

| Parameter | Experimental Model | Treatment | Result | Reference |

| GLUT4 Translocation (Basal) | 3T3-L1 adipocytes | CrCl₃ | 44% increase in plasma membrane GLUT4 | [13] |

| GLUT4 Translocation (Basal) | 3T3-L1 adipocytes | CrPic | 35% increase in plasma membrane GLUT4 | [13] |

| Insulin-Stimulated GLUT4 Translocation | 3T3-L1 adipocytes | CrCl₃ pretreatment | 43% amplification of insulin effect | [13] |

| Insulin-Stimulated GLUT4 Translocation | 3T3-L1 adipocytes | CrPic pretreatment | 39% amplification of insulin effect | [13] |

| Glucose Disposal Rate | Obese JCR:LA-cp rats | Chromium picolinate (80 µg/kg/day for 3 months) | Significantly improved | [6] |

Experimental Protocols

A detailed understanding of the experimental methodologies is crucial for interpreting the findings and for designing future studies. Below are summaries of key experimental protocols used in the cited research.

In Vivo Animal Studies

-

Animal Model: Male JCR:LA-cp rats (obese, insulin-resistant model) and lean controls.[6]

-

Treatment: Chromium picolinate (CrPic) administered in drinking water at a dose of 80 µg/kg/day for 3 months.[6]

-

Insulin Signaling Assessment: At the end of the study, skeletal muscle (vastus lateralis) biopsies were obtained at baseline and at 5, 15, and 30 minutes post-insulin stimulation to assess insulin signaling.[6]

-

Analysis:

-

IRS-1 Phosphorylation: Assessed by immunoprecipitation of IRS-1 followed by immunoblotting with an anti-phosphotyrosine antibody.

-

PI3-Kinase Activity: Assessed by measuring the in vitro phosphorylation of phosphatidylinositol in an immunoprecipitate of PI3-kinase.

-

PTP1B Levels and Activity: Assessed by immunoblotting for protein levels and using a specific substrate to measure enzymatic activity in tissue lysates.[6]

-

Glucose Disposal: Assessed using a euglycemic-hyperinsulinemic clamp technique.

-

In Vitro Cell Culture Studies

-

Treatment: Cells were treated with trivalent chromium in the form of chromium chloride (CrCl₃) or chromium picolinate (CrPic). A common treatment protocol involved incubation for 16.5 hours.[13]

-

GLUT4 Translocation Assay:

-

Microscopy: Utilized an exofacially Myc-tagged enhanced green fluorescent protein-GLUT4 construct to visualize GLUT4 at the plasma membrane.[9][13]

-

Plasma Membrane Sheets: Isolation of plasma membrane sheets and subsequent immunoblotting for GLUT4.[13]

-

Differential Centrifugation: Isolation of plasma membrane fractions followed by immunoblotting for GLUT4.[13]

-

-

Glucose Transport Assay: Measurement of the uptake of radiolabeled 2-deoxy-D-glucose.

-

Cholesterol Measurement: Plasma membrane cholesterol levels were quantified using a cholesterol oxidase-based assay.[9][13]

-

Western Blotting: Standard western blotting techniques were used to assess the phosphorylation status and total protein levels of key insulin signaling molecules (IR, IRS-1, Akt).

Conclusion and Future Directions

The body of evidence strongly suggests that this compound improves insulin sensitivity through a multi-pronged approach. It appears to amplify the initial insulin signal at the receptor level, enhance the propagation of this signal through downstream pathways, and reduce the activity of negative regulators. Furthermore, its ability to promote GLUT4 translocation, potentially via a novel cholesterol-dependent mechanism, provides an additional layer of regulation for glucose uptake.

For researchers and drug development professionals, these findings highlight several key areas for future investigation. A deeper understanding of the precise molecular interactions between holochromodulin and the insulin receptor could lead to the design of novel insulin-sensitizing agents. Further elucidation of the cholesterol-dependent mechanism of GLUT4 translocation may open up new therapeutic avenues for targeting membrane dynamics in insulin resistance. Finally, well-designed clinical trials are needed to translate these promising preclinical findings into effective therapeutic strategies for metabolic diseases. This guide serves as a foundational resource for these future endeavors, providing a comprehensive overview of the intricate ways in which this compound modulates the critical pathways of insulin signaling.

References

- 1. Molecular Mechanisms of Chromium in Alleviating Insulin Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Effects of Chromium Picolinate Supplementation on Cardiometabolic Biomarkers in Patients with Type 2 Diabetes Mellitus: a Randomized Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. [Chromium as an essential element] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Chromium picolinate enhances skeletal muscle cellular insulin signaling in vivo in obese, insulin-resistant JCR:LA-cp rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. consensus.app [consensus.app]

- 9. Chromium activates glucose transporter 4 trafficking and enhances insulin-stimulated glucose transport in 3T3-L1 adipocytes via a cholesterol-dependent mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. academic.oup.com [academic.oup.com]

- 11. pure.psu.edu [pure.psu.edu]

- 12. Chromium Enhances Insulin Responsiveness via AMPK - PMC [pmc.ncbi.nlm.nih.gov]

- 13. academic.oup.com [academic.oup.com]

Unlocking the Therapeutic Potential of Chromium Tripicolinate: A Technical Guide

An In-depth Exploration for Researchers and Drug Development Professionals

Chromium, an essential trace mineral, plays a pivotal role in macromolecule metabolism. Among its various forms, chromium tripicolinate has garnered significant attention for its potential therapeutic applications, particularly in the management of metabolic disorders. This technical guide provides a comprehensive overview of the current understanding of this compound's therapeutic potential, focusing on its mechanisms of action, supported by quantitative data from key studies and detailed experimental protocols.

Core Mechanisms of Action: A Multi-Faceted Approach

This compound's therapeutic effects are not attributed to a single mechanism but rather a synergistic interplay of various molecular events. The primary areas of impact include glucose metabolism, lipid profile modulation, and reduction of oxidative stress.

Enhancement of Insulin (B600854) Signaling and Glucose Metabolism

A substantial body of evidence points to this compound's ability to potentiate insulin action, thereby improving glucose homeostasis.[1] This is achieved through several key mechanisms:

-

Increased Insulin Receptor Sensitivity: Chromium has been shown to enhance the kinase activity of the insulin receptor β subunit, leading to increased tyrosine phosphorylation of the insulin receptor itself.[2] This initial step is critical for amplifying the downstream insulin signaling cascade.

-

GLUT4 Translocation: Chromium treatment facilitates the movement of the glucose transporter type 4 (GLUT4) from intracellular vesicles to the plasma membrane in both adipocytes and skeletal muscle cells.[3][4][5][6][7] This process is crucial for the uptake of glucose from the bloodstream into cells. Interestingly, some studies suggest this effect may be independent of the classical insulin signaling pathway and is linked to a decrease in plasma membrane cholesterol, which increases membrane fluidity.[4][5][6][7]

-

AMPK Activation: this compound has been demonstrated to increase the activity of 5' AMP-activated protein kinase (AMPK), a key cellular energy sensor.[8][9] Activated AMPK can promote GLUT4 translocation and glucose uptake independently of insulin.[8][9] Furthermore, AMPK activation is linked to the inhibition of resistin secretion, an adipokine associated with insulin resistance.[10]

-

Gene Expression Modulation: Studies have shown that chromium picolinate (B1231196) can upregulate the gene expression of key proteins involved in insulin signaling and glucose transport, such as peroxisome proliferator-activated receptor-gamma (PPAR-γ) and GLUT-1.[[“]][12] It has also been observed to increase the mRNA expression of phosphatidylinositol 3-kinase (PI3K) and Akt in skeletal muscle.[13]

The following diagram illustrates the proposed signaling pathways influenced by this compound to enhance insulin sensitivity and glucose uptake.

Modulation of Lipid Metabolism

This compound supplementation has been associated with beneficial effects on lipid profiles, although results from clinical trials have been somewhat inconsistent.[14] Several studies have reported reductions in total cholesterol, LDL cholesterol, and triglycerides.[14][15][16][17] The proposed mechanisms for these effects include:

-

Improved Insulin Action: By enhancing insulin sensitivity, this compound may indirectly improve lipid metabolism, as insulin plays a role in regulating lipid synthesis and breakdown.

-

Gene Expression Changes: Chromium supplementation has been shown to upregulate the gene expression of the LDL receptor (LDLR), which could enhance the clearance of LDL cholesterol from the circulation.[12]

-

Cholesterol Homeostasis: In vitro studies have shown that chromium picolinate can induce a loss of plasma membrane cholesterol in adipocytes, which is linked to its effects on GLUT4 translocation.[3]

Attenuation of Oxidative Stress

Oxidative stress is implicated in the pathogenesis of various chronic diseases, including type 2 diabetes. Chromium has demonstrated antioxidant properties in several preclinical studies.[18] Supplementation with chromium has been shown to:

-

Increase Glutathione (GSH) Levels: A meta-analysis of clinical trials found that chromium supplementation significantly increased levels of GSH, a major intracellular antioxidant.[19][20]

-

Reduce Markers of Oxidative Damage: Studies in diabetic rat models have shown that chromium picolinate can abolish elevated lipid peroxidation levels.[18] It has also been found to reduce protein carbonyl levels.[19][20]

-

Inhibit Pro-inflammatory Cytokines: Chromium supplementation has been shown to inhibit the increase in pro-inflammatory cytokines like TNF-α and IL-6 in diabetic rats, which may be partly mediated by the reduction of oxidative stress.[18]

Quantitative Data from Clinical and Preclinical Studies

The following tables summarize the quantitative outcomes from various studies investigating the effects of this compound.

Table 1: Effects of this compound on Glycemic Control

| Study Population | Dosage | Duration | Outcome Measure | Result | Reference |

| Type 2 Diabetes | 1,000 mcg/day | 4 months | Fasting Serum Glucose | Decreased to 7.1 mmol/L from 8.8 mmol/L in placebo | [21] |

| Type 2 Diabetes | 400 µ g/day | 8 weeks | HOMA-IR | Significantly decreased | [14] |

| Women with PCOS | 200 mcg/day | 8 weeks | Fasting Insulin | Significantly decreased | [[“]] |

| Obese, Insulin-Resistant Rats | 80 µg/kg/day | 3 months | Fasting Insulin | Decreased to 1848 ± 102 pmol/L from 2688 ± 234 pmol/L in controls | [22] |

Table 2: Effects of this compound on Lipid Profile

| Study Population | Dosage | Duration | Outcome Measure | Result | Reference |

| Human Volunteers | 200 mcg/day | 42 days | Total Cholesterol | Significantly decreased | [16] |

| Human Volunteers | 200 mcg/day | 42 days | LDL Cholesterol | Significantly decreased | [16] |

| Type 2 Diabetes | 400 µ g/day | 8 weeks | Total Cholesterol | Significantly decreased | [14] |

| Type 2 Diabetes | 400 µ g/day | 8 weeks | LDL Cholesterol | Significantly decreased | [14] |

| Women with PCOS | 200 mcg/day | 8 weeks | Serum Triglycerides | Decreased by 19.2 mg/dL vs. +8.3 mg/dL in placebo | [21] |

| Obese, Insulin-Resistant Rats | 80 µg/kg/day | 3 months | Total Cholesterol | Decreased to 3.57 ± 0.28 mmol/L from 4.11 ± 0.47 mmol/L in controls | [22] |

| Obese, Insulin-Resistant Rats | 80 µg/kg/day | 3 months | HDL Cholesterol | Increased to 1.92 ± 0.09 mmol/L from 1.37 ± 0.36 mmol/L in controls | [22] |

Table 3: Effects of this compound on Oxidative Stress and Inflammation

| Study Model | Dosage | Duration | Outcome Measure | Result | Reference |

| Meta-analysis of Human Trials | Various | Various | Glutathione (GSH) | Significantly increased | [19][20] |

| Streptozotocin-treated Diabetic Rats | N/A | N/A | TNF-α, IL-6, CRP | Significantly decreased | [18] |

| Streptozotocin-treated Diabetic Rats | N/A | N/A | Lipid Peroxidation | Abolished the increase | [18] |

| Infertile Women with PCOS | 200 µ g/day | 8 weeks | hs-CRP | Decreased by 1.4 ± 1.5 mg/L vs. +0.2 ± 2.2 mg/L in placebo | [12] |

Experimental Protocols

This section provides an overview of common methodologies used in the investigation of this compound's effects.

In Vitro Adipocyte and Myotube Culture and Treatment

Objective: To assess the direct cellular effects of this compound on glucose uptake, insulin signaling, and gene expression.

Cell Lines:

-

3T3-L1 preadipocytes

-

L6 myoblasts

Differentiation:

-

3T3-L1 Adipocytes: Preadipocytes are grown to confluence. Differentiation is induced by treating the cells with a cocktail typically containing dexamethasone, isobutylmethylxanthine (IBMX), and insulin in DMEM with 10% fetal bovine serum (FBS). After 2-3 days, the medium is replaced with DMEM/10% FBS containing only insulin. After another 2-3 days, the medium is switched to DMEM/10% FBS and changed every 2-3 days until the cells are fully differentiated (typically 8-12 days post-induction), characterized by the accumulation of lipid droplets.

-

L6 Myotubes: Myoblasts are grown to ~80% confluence in DMEM with 10% FBS. Differentiation into myotubes is induced by switching to a low-serum medium (e.g., DMEM with 2% horse serum). The medium is changed every 2 days for 5-7 days until multinucleated myotubes are formed.

This compound Treatment:

-

Differentiated cells are typically serum-starved for a defined period (e.g., 2-16 hours) before and during treatment.

-

Chromium picolinate is dissolved in an appropriate solvent (e.g., water or DMSO) and added to the culture medium at various concentrations (e.g., 10 nM to 1 µM).

-

Treatment duration can range from a few hours to several days depending on the endpoint being measured.

Endpoint Assays:

-

Glucose Uptake: Commonly measured using radio-labeled 2-deoxy-D-glucose.

-

Western Blotting: To analyze the phosphorylation status and total protein levels of key signaling molecules (e.g., Akt, AMPK, IRS-1).

-

Real-time PCR (RT-PCR): To quantify the mRNA expression of target genes (e.g., GLUT4, PPAR-γ).

-

Immunofluorescence Microscopy: To visualize the subcellular localization of proteins like GLUT4.

The following diagram outlines a typical experimental workflow for in vitro studies.

Animal Models of Metabolic Disease

Objective: To investigate the in vivo efficacy and mechanisms of this compound in a physiological context.

Animal Models:

-

Streptozotocin (STZ)-induced diabetic rats: A model of type 1 diabetes characterized by hyperglycemia due to pancreatic β-cell destruction.

-

JCR:LA-cp rats: A model of obesity, hyperinsulinemia, and insulin resistance.[22]

-

High-fat diet-fed rodents: A model of diet-induced obesity and insulin resistance.

Supplementation Protocol:

-

This compound is typically administered orally, either mixed in the feed, dissolved in drinking water, or by oral gavage.

-

Dosages are calculated based on the animals' body weight.

-

A control group receives a placebo (vehicle).

-

The supplementation period can range from several weeks to months.

In Vivo Assessments:

-

Glucose and Insulin Tolerance Tests (GTT and ITT): To assess whole-body glucose homeostasis and insulin sensitivity.

-

Blood biochemistry: Measurement of fasting blood glucose, insulin, lipids (total cholesterol, LDL, HDL, triglycerides), and markers of oxidative stress.

-

Body composition analysis: Using techniques like DEXA to measure fat and lean mass.

Ex Vivo Tissue Analysis:

-

At the end of the study, tissues such as skeletal muscle, adipose tissue, and liver are collected.

-

These tissues are then used for molecular analyses, including Western blotting and RT-PCR, as described for the in vitro protocols.

Human Clinical Trials

Objective: To evaluate the safety and efficacy of this compound supplementation in human subjects.

Study Design:

-

Randomized, double-blind, placebo-controlled trials are the gold standard.

-

Participants are typically individuals with type 2 diabetes, metabolic syndrome, PCOS, or those who are overweight or obese.[23]

Intervention:

-

Participants are randomly assigned to receive either this compound or a matching placebo.

-

Dosages commonly range from 200 to 1,000 mcg per day.[21][24]

-

The intervention period usually lasts from 8 weeks to 6 months.[21][24]

Outcome Measures:

-

Primary endpoints: Often include changes in fasting glucose, HbA1c, and insulin sensitivity (e.g., HOMA-IR).

-

Secondary endpoints: May include changes in lipid profiles, body weight and composition, blood pressure, and markers of inflammation and oxidative stress.

Safety and Tolerability

Trivalent chromium, the form found in this compound, is generally considered safe when ingested in normal quantities.[25] Human clinical trials have supported the safety of chromium picolinate at levels up to 1,000 µg per day for up to 2 years.[26][27] However, there have been isolated case reports of adverse effects, including renal impairment, with excessive intake.[25][28] It is important to note that the toxic effects of chromium are primarily associated with the hexavalent form (chromium VI), which is not present in dietary supplements.[26]

Conclusion and Future Directions

The collective evidence from in vitro, preclinical, and clinical studies strongly suggests that this compound holds significant therapeutic potential, particularly in the context of improving insulin sensitivity and glucose metabolism. Its multifaceted mechanism of action, involving the enhancement of insulin signaling, modulation of GLUT4 translocation, activation of AMPK, and potential antioxidant effects, makes it a compelling agent for further investigation.

Future research should focus on elucidating the precise molecular interactions of chromium within the cell, further defining the patient populations most likely to benefit from supplementation, and conducting large-scale, long-term clinical trials to definitively establish its efficacy and safety for the management of metabolic diseases. The continued exploration of this compound's therapeutic potential could pave the way for novel adjunctive therapies in the fight against type 2 diabetes and related metabolic disorders.

References

- 1. nbinno.com [nbinno.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Chromium picolinate positively influences the glucose transporter system via affecting cholesterol homeostasis in adipocytes cultured under hyperglycemic diabetic conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Chromium activates glucose transporter 4 trafficking and enhances insulin-stimulated glucose transport in 3T3-L1 adipocytes via a cholesterol-dependent mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. academic.oup.com [academic.oup.com]

- 6. researchgate.net [researchgate.net]

- 7. academic.oup.com [academic.oup.com]

- 8. Chromium Enhances Insulin Responsiveness via AMPK - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Chromium enhances insulin responsiveness via AMPK - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Chromium picolinate inhibits resistin secretion in insulin-resistant 3T3-L1 adipocytes via activation of amp-activated protein kinase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. consensus.app [consensus.app]

- 12. Frontiers | The Effects of Chromium Supplementation on Gene Expression of Insulin, Lipid, and Inflammatory Markers in Infertile Women With Polycystic Ovary Syndrome Candidate for in vitro Fertilization: A Randomized, Double-Blinded, Placebo-Controlled Trial [frontiersin.org]

- 13. Nano Chromium Picolinate Improves Gene Expression Associated with Insulin Signaling in Porcine Skeletal Muscle and Adipose Tissue - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Effects of Chromium Picolinate Supplementation on Cardiometabolic Biomarkers in Patients with Type 2 Diabetes Mellitus: a Randomized Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Clinical studies on chromium picolinate supplementation in diabetes mellitus--a review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. The effect of chromium picolinate on serum cholesterol and apolipoprotein fractions in human subjects - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. Effect of Chromium Niacinate and Chromium Picolinate Supplementation on Lipid Peroxidation, TNF-α, IL-6, CRP, Glycated Hemoglobin, Triglycerides and Cholesterol Levels in blood of Streptozotocin-treated Diabetic Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 19. econtent.hogrefe.com [econtent.hogrefe.com]

- 20. Effects of chromium supplementation on oxidative stress biomarkers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Chromium - Health Professional Fact Sheet [ods.od.nih.gov]

- 22. Oral chromium picolinate improves carbohydrate and lipid metabolism and enhances skeletal muscle Glut-4 translocation in obese, hyperinsulinemic (JCR-LA corpulent) rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. A Pilot Study of Chromium Picolinate for Weight Loss - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Chromium | Linus Pauling Institute | Oregon State University [lpi.oregonstate.edu]

- 25. Chromium picolinate toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. crnusa.org [crnusa.org]

- 27. Chromium: Overview, Uses, Side Effects, Precautions, Interactions, Dosing and Reviews [webmd.com]

- 28. taylorandfrancis.com [taylorandfrancis.com]

A Technical Guide to Chromium Tripicolinate: CAS Number, Synthesis, and Biological Signaling

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of chromium tripicolinate, a coordination complex of significant interest in nutritional supplementation and pharmaceutical research. This document details its chemical identity, comprehensive synthesis methodologies with comparative data, and its proposed biological mechanism of action.

Chemical Identification

-

Chemical Name: Chromium(III) picolinate (B1231196)

-

Synonyms: this compound, Cr(Pic)3

-

Molecular Formula: C₁₈H₁₂CrN₃O₆[3]

Synthesis Routes for this compound

Several synthetic routes for this compound have been developed, primarily involving the reaction of a chromium(III) salt with picolinic acid or a precursor. The choice of method can be influenced by factors such as desired yield, reaction time, and starting material availability.

Synthesis from Chromium(III) Chloride and Picolinic Acid

This is a direct and common method for preparing this compound. The reaction involves the complexation of chromium(III) ions with three equivalents of picolinic acid.

Table 1: Comparative Data for Synthesis from Chromium(III) Chloride and Picolinic Acid

| Reaction Temperature (°C) | Reaction Time | pH | Yield (%) | Reference |

| Room Temperature | 24 hours | Not specified | 18.9 | US5677461A[7] |

| 40 | 30 minutes | Not specified | 52.6 | US5677461A[7] |

| Room Temperature | 2 hours | 3.8 | 56.0 | US5677461A[7] |

| 90 | 10 minutes | 3.0 | 74.6 | US5677461A[7] |

| 80 | 10 minutes | 3.5 | 90.8 | US5677461A[7] |

| 70 | 10 minutes | 3.8 | 97.0 | US5677461A[7] |

| 80-100 | 20-30 minutes, then add base and react for another ≥20 minutes | Maintained below 3.5 | High (not specified) | KR0184380B1[8] |

Experimental Protocol (Optimized for High Yield)[7]

-

Dissolve 5.12 g of chromium(III) chloride hexahydrate (CrCl₃·6H₂O) and 7.1 g of picolinic acid in 30 ml of water.

-

Adjust the pH of the reaction mixture to 3.8 by the addition of a 4N NaOH solution.

-

Heat the reaction mixture to 70°C for 10 minutes.

-

Cool the mixture to allow for the precipitation of the product.

-

Filter the resulting precipitate by vacuum suction.

-

Wash the precipitate with water.

-

Dry the product to obtain this compound.

Synthesis from 2-Cyanopyridine (B140075)

This route involves the hydrolysis of 2-cyanopyridine to picolinic acid (or its salt) in situ, followed by complexation with a chromium(III) salt. This can be performed as a two-step, one-pot synthesis or a one-step hydrothermal process.

Table 2: Data for Two-Step, One-Pot Synthesis from 2-Cyanopyridine

| Step | Reaction Temperature (°C) | Reaction Time | pH | Overall Yield (%) | Reference |

| Hydrolysis | 70 | 6 hours | Alkaline | 99.0 | CN101602716B[4] |

| Complexation | Cooled to 20 | 1 hour | 5.5 | ||

| Hydrolysis | 70 | 6 hours | Alkaline | 97.8 | CN101602716B[4] |

| Complexation | Cooled to 20 | 1 hour | 4.5 |

Experimental Protocol[4]

-

Hydrolysis:

-

In a three-necked flask, add 40g of deionized water and 20g of 2-cyanopyridine.

-

Begin stirring and heat to 70°C.

-

Add 26g of 30% sodium hydroxide (B78521) solution.

-

Maintain the reaction at 70°C for 6 hours.

-

Cool the mixture to 30°C and add 30% hydrochloric acid to adjust the pH to 5.5.

-

Maintain the temperature of the reaction solution at 50°C for the next step.

-

-

Complexation:

-

Dropwise, add a 20% aqueous solution of chromium(III) chloride to the flask. The molar ratio of the initial 2-cyanopyridine to chromium(III) chloride should be between 1:1.02 and 1:1.22.

-

After the addition is complete, stir the mixture for 1 hour for complexation.

-

Cool the reaction to 20°C.

-

Collect the precipitate by filtration and wash the filter cake with deionized water.

-

Dry the product to obtain 2-chromium picolinate.

-

This method combines the hydrolysis and complexation steps in a single hydrothermal reaction.

Table 3: Data for One-Step Hydrothermal Synthesis from 2-Cyanopyridine

| Reaction Temperature (°C) | Reaction Time (hours) | Pressure (atm) | Yield (%) | Reference |

| 150 | 24 | 3 | 96.2 | CN101318929A[9] |

| 100 | 24 | 2 | 95.6 | CN101318929A[9] |

| 80 | 48 | 2 | 96.5 | CN101318929B[10] |

| 75 | 1.5 | Not specified | 99.2 | CN103319401A[2] |

| 70 | 1.5 | Not specified | 98.6 | CN103319401A[2] |

Experimental Protocol[1]

-

Add 2-cyanopyridine and chromium(III) trichloride (B1173362) in a 3:1 molar ratio to a polytetrafluoroethylene-lined autoclave.

-

Add approximately 20 ml of water.

-

Seal the reactor and heat to 80°C.

-

Maintain a constant temperature of 80°C for 48 hours under 2 standard atmospheres of pressure.

-

After the reaction, cool the reactor and collect the pink chromium picolinate product.

Synthesis and Signaling Pathway Diagrams

Synthesis Workflow Diagrams

Caption: Workflow for the synthesis of this compound from chromium(III) chloride and picolinic acid.

Caption: Workflow for the two-step synthesis of this compound from 2-cyanopyridine.

Biological Signaling Pathway

Chromium picolinate is believed to enhance insulin (B600854) signaling. The proposed mechanism involves the binding of chromium(III) ions to the oligopeptide chromodulin, which then activates the insulin receptor.[11][12]

Caption: Proposed mechanism for chromium-enhanced insulin signaling.

References

- 1. Synthesis process for chromium picolinate - Eureka | Patsnap [eureka.patsnap.com]

- 2. CN103319401A - Technology for preparing 2-chromium picolinate through one-step method - Google Patents [patents.google.com]

- 3. Page loading... [wap.guidechem.com]

- 4. CN101602716B - Synthesis method of 2-chromium picolinate - Google Patents [patents.google.com]

- 5. researchgate.net [researchgate.net]

- 6. Chromium picolinate positively influences the glucose transporter system via affecting cholesterol homeostasis in adipocytes cultured under hyperglycemic diabetic conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 7. US5677461A - Method for producing chromium picolinate complex - Google Patents [patents.google.com]

- 8. KR0184380B1 - Method for preparing chromic picolinate - Google Patents [patents.google.com]

- 9. CN101318929A - Synthesis process for chromium picolinate - Google Patents [patents.google.com]

- 10. CN101318929B - Synthesis process for chromium picolinate - Google Patents [patents.google.com]

- 11. The biochemistry of chromium - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide on the Physicochemical Properties of Chromium Tripicolinate

This technical guide provides a comprehensive overview of the core physicochemical properties of this compound (CrPic₃), a coordination complex of trivalent chromium and picolinic acid. It is intended for researchers, scientists, and professionals in drug development who require detailed information on this compound's characteristics, analysis, and biological interactions.

Chemical Identity and Structure

This compound is a bright-red or pinkish-red coordination compound.[1][2] It consists of a central chromium(III) ion coordinated to three picolinate (B1231196) ligands. Each picolinate ligand acts as a bidentate chelating agent, binding to the chromium ion through the nitrogen atom of the pyridine (B92270) ring and one of the oxygen atoms of the carboxylate group.[1] This coordination neutralizes the +3 charge of the chromium ion, resulting in an electrically neutral and lipophilic molecule.[1][3] The compound has a distorted octahedral geometry.[1]

Table 1: Chemical Identifiers and Nomenclature

| Identifier | Value | Reference(s) |

|---|---|---|

| IUPAC Name | chromium(3+);tris(pyridine-2-carboxylate) | [2][4] |

| Synonyms | Chromium(III) picolinate, CrPic₃, Cr(pic)₃ | [1][3][5] |

| CAS Number | 14639-25-9 | [2][6] |

| Molecular Formula | C₁₈H₁₂CrN₃O₆ | [4][6][7] |

| SMILES | C1=CC=NC(=C1)C(=O)[O-].C1=CC=NC(=C1)C(=O)[O-].C1=CC=NC(=C1)C(=O)[O-].[Cr+3] | [2][8] |

| InChIKey | CBDQOLKNTOMMTL-UHFFFAOYSA-K |[1][8] |

Physicochemical Properties

The physicochemical characteristics of this compound are crucial for its handling, formulation, and biological absorption. It is a crystalline solid, generally stable under ambient conditions.[1][3]

Table 2: Core Physicochemical Data | Property | Value | Reference(s) | | :--- | :--- | :--- | | Molecular Weight | 418.3 g/mol |[2][4][7][8] | | Appearance | Pinkish-red, ruby red, or dark violet crystalline powder |[1][2][9][10] | | Melting Point | >300 °C |[3][5][9] | | Solubility | Water (pH 7.0): Poorly soluble, 600 μM or ~1 ppm.[1][2][6][10]Chloroform: 2.0 mM.[6]Ethanol: Insoluble.[3]DMSO: Slightly soluble, >6 mg/mL (with heating).[3][10][11] | | Hydrogen Bond Donor Count | 0 |[2][4][8] | | Hydrogen Bond Acceptor Count | 9 |[2][4][8] |

Spectroscopic and Structural Characterization

Spectroscopic methods are essential for confirming the identity and structure of this compound.

Table 3: Spectroscopic Data Summary

| Technique | Observation | Significance | Reference(s) |

|---|---|---|---|

| Infrared (IR) Spectroscopy | Shift of the C=N vibration from 1602.4 cm⁻¹ (free picolinic acid) to 1565.9 cm⁻¹ (CrPic₃). | Confirms coordination of the Cr³⁺ ion to the pyridine nitrogen. | [1] |

| UV-Vis Spectroscopy | λₘₐₓ (water): 264 nm. | Characteristic absorption maximum used for quantification. | [6][12] |

| NMR Spectroscopy | Broadened or shifted signals for picolinic acid upon coordination with the paramagnetic Cr³⁺ ion. | Indicates bonding between chromium and the picolinic acid ligand. | [10] |

| Mass Spectrometry (ESI-MS) | [M+H]⁺ peak at m/z 419. | Confirms the molecular weight of the intact complex. |[13] |

Stability Profile

This compound is relatively inert and stable under ambient conditions.[1] However, its stability is pH-dependent and can be affected by various stress conditions.

-

pH Stability: The complex is stable at near-neutral pH but undergoes acidic hydrolysis at lower pH levels, such as those found in the stomach, releasing picolinic acid and free Cr³⁺ ions.[1]

-

Thermal Stability: It is stable at high temperatures, with a melting point above 300°C.[3][9] Forced degradation studies showed it to be stable when kept in a hot air oven at 60°C for 4 hours.[12]

-

Photolytic Stability: The compound was found to be stable when its solution was exposed to direct sunlight for 4 hours.[12]

-

Oxidative Stability: Degradation is observed when exposed to 3% hydrogen peroxide.[12]

Experimental Protocols

Synthesis of this compound (Hydrothermal Method)

This protocol is based on a one-step hydrothermal synthesis process described in patent literature.[14][15] This method is noted for its simplicity and high yield.

-

Reactant Preparation: Add 2-cyanopyridine (B140075) and chromium(III) chloride to a polytetrafluoroethylene-lined autoclave in a 3:1 molar ratio.

-

Reaction Medium: Add deionized water to the autoclave (e.g., ~20 mL for a 30 mL reactor).

-

Reaction Conditions: Seal the reactor and heat to a constant temperature between 80°C and 150°C. Maintain the reaction for 24 to 48 hours under 2 to 3 standard atmospheric pressures.

-

Product Isolation: After the reaction, cool the reactor to room temperature. The pink crystalline product, this compound, precipitates out of the solution.

-

Purification: Collect the solid product by filtration. Wash the filter cake multiple times with deionized water to remove unreacted starting materials and byproducts.

-

Drying: Dry the purified product in an oven to obtain the final crystalline powder.

Stability-Indicating HPTLC Method for Analysis

This protocol is adapted from a validated method for estimating chromium picolinate and its degradation products.[12]

-

Chromatographic Conditions:

-

Stationary Phase: Pre-coated silica (B1680970) gel 60 F₂₅₄ aluminum plates (20 cm x 20 cm, 250 μm thickness).

-

Mobile Phase: Methanol: Ethyl Acetate (6:4 v/v).

-

Detection Wavelength: 264 nm (densitometry).

-

-

Standard and Sample Preparation:

-

Prepare a standard stock solution of this compound in the mobile phase.

-

For dosage forms (e.g., capsules), extract the contents with the mobile phase.

-

Create a calibration curve using standard solutions in a concentration range of 100-600 ng/spot.

-

-

Forced Degradation Studies:

-

Acid/Base Hydrolysis: Treat the drug with HCl or NaOH, neutralize, and dilute with the mobile phase.

-

Oxidative Degradation: Treat the drug with 3% H₂O₂ at room temperature for 3 hours.

-

Thermal Degradation: Expose the solid drug to 60°C in a hot air oven for 4 hours.

-

Photodegradation: Expose a solution of the drug to direct sunlight for 4 hours.

-

-

Analysis:

-

Apply the prepared standard, sample, and stressed solutions to the HPTLC plate.

-

Develop the plate using the mobile phase.

-

Scan the dried plate at 264 nm. The Rբ value for chromium picolinate is approximately 0.39.[12]

-

Quantify the drug by comparing the peak area of the sample to the calibration curve.

-

HPLC Analysis of this compound in Supplements

This protocol provides a workflow for the quantification of CrPic₃ in dietary supplements.[16][17]

-

Chromatographic Conditions:

-

Sample Pre-treatment:

-

Accurately weigh a portion of the pulverized supplement (e.g., 2.5 g).[16]

-

Add a known volume of extraction solvent (e.g., 20 mL of water/acetonitrile 1:1).[16]

-

Mix thoroughly and allow the solid to settle.

-

Filter the supernatant through a 0.5 µm PTFE filter.[16]

-

Dilute the filtrate as needed with water before injection.[16]

-

-

Quantification:

-

Inject the prepared sample onto the HPLC system.

-

Identify the this compound peak based on the retention time of a known standard.

-

Calculate the concentration in the sample by comparing its peak area against a calibration curve generated from standards of known concentrations.[17]

-

Mechanism of Action: Insulin (B600854) Signaling Pathway

The primary biological role attributed to chromium is the potentiation of insulin action. Chromium supplementation has been shown to enhance insulin signaling in skeletal muscle and adipocytes.[[“]][19][[“]] The proposed mechanism involves the modulation of key components of the insulin signaling cascade.

Upon insulin binding to its receptor (IR), the receptor's intrinsic tyrosine kinase activity is activated. This leads to the phosphorylation of Insulin Receptor Substrate (IRS) proteins. Phosphorylated IRS-1 acts as a docking site for Phosphoinositide 3-kinase (PI3K), which in turn activates downstream effectors like Akt (Protein Kinase B). Activated Akt promotes the translocation of GLUT4 glucose transporters to the cell membrane, facilitating glucose uptake.[19]

Chromium is believed to enhance this pathway by:

-

Increasing IRS-1 Phosphorylation: Chromium supplementation enhances insulin-stimulated tyrosine phosphorylation of IRS-1.[[“]][19]

-

Activating PI3K and Akt: It increases the activity of downstream effectors PI3K and Akt.[19]

-

Inhibiting PTP-1B: It may down-regulate Protein Tyrosine Phosphatase 1B (PTP-1B), a negative regulator that dephosphorylates and inactivates the insulin receptor.[[“]][19][[“]]

-

Activating AMPK: It may cause a transient upregulation of AMP-activated protein kinase (AMPK), which can also promote glucose uptake.[19]

References

- 1. Chromium(III) picolinate - Wikipedia [en.wikipedia.org]

- 2. Chromium(III) picolinate | C18H12CrN3O6 | CID 151932 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Chromium picolinate | 14639-25-9 [chemicalbook.com]

- 4. This compound | C18H12CrN3O6 | CID 56840998 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 14639-25-9 CAS | CHROMIUM PICONILATE | Metallic Salts (Metal Salts) | Article No. 2819A [lobachemie.com]

- 6. Chromium Picolinate [drugfuture.com]

- 7. newdruginfo.com [newdruginfo.com]

- 8. This compound | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]

- 9. americanelements.com [americanelements.com]

- 10. ars.usda.gov [ars.usda.gov]

- 11. medchemexpress.com [medchemexpress.com]

- 12. sphinxsai.com [sphinxsai.com]

- 13. researchgate.net [researchgate.net]

- 14. Synthesis process for chromium picolinate - Eureka | Patsnap [eureka.patsnap.com]

- 15. CN101318929B - Synthesis process for chromium picolinate - Google Patents [patents.google.com]

- 16. separations.us.tosohbioscience.com [separations.us.tosohbioscience.com]

- 17. A validated method for analysis of chromium picolinate in nutraceuticals by reversed phase high performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. consensus.app [consensus.app]

- 19. Molecular Mechanisms of Chromium in Alleviating Insulin Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 20. consensus.app [consensus.app]

Chromium Tripicolinate: A Technical Examination of its Role in Glucose and Lipid Metabolism

For Researchers, Scientists, and Drug Development Professionals

Abstract

Trivalent chromium, in the form of chromium tripicolinate, has been investigated for its potential to modulate glucose and lipid metabolism. This document provides a comprehensive technical overview of the proposed mechanisms of action, a summary of quantitative data from clinical studies, and detailed experimental protocols from key research. The primary focus is on the molecular pathways influenced by this compound, particularly its effects on insulin (B600854) sensitivity, glucose transport, and lipid profiles. Evidence suggests that this compound may exert its effects through mechanisms that are independent of the classical insulin signaling pathway, primarily involving the modulation of plasma membrane cholesterol and the activation of 5' AMP-activated protein kinase (AMPK).

Role in Glucose Metabolism

This compound's primary influence on glucose metabolism appears to be the enhancement of insulin-stimulated glucose transport, particularly in insulin-resistant states. While initially thought to directly amplify insulin signaling, emerging evidence points towards a more nuanced, cholesterol-dependent mechanism.

The Cholesterol-Dependent Mechanism of GLUT4 Translocation

In muscle and adipose tissues, insulin facilitates glucose uptake by triggering the translocation of the glucose transporter 4 (GLUT4) from intracellular vesicles to the plasma membrane. Research in 3T3-L1 adipocytes indicates that chromium picolinate (B1231196) (CrPic) treatment reduces plasma membrane cholesterol. This reduction in membrane cholesterol is crucial for the mobilization of GLUT4-containing vesicles to a position adjacent to the plasma membrane. Upon insulin stimulation, these "pre-docked" vesicles can more readily fuse with the membrane, enhancing glucose transport. This effect is reportedly independent of key insulin signaling proteins such as the insulin receptor, insulin receptor substrate-1 (IRS-1), phosphatidylinositol 3-kinase (PI3K), and Akt. The effect is also more pronounced in hyperglycemic conditions, mimicking a diabetic state.

The Intricate Dance: Unraveling the Molecular Mechanisms of Chromium Tripicolinate in Insulin Resistance

A Technical Guide for Researchers and Drug Development Professionals

Abstract

Chromium, an essential trace mineral, has long been investigated for its role in glucose metabolism and insulin (B600854) sensitivity. Among its various forms, chromium tripicolinate has garnered significant attention for its potential to ameliorate insulin resistance, a hallmark of type 2 diabetes and metabolic syndrome. This technical guide delves into the core molecular mechanisms by which this compound exerts its effects, providing a comprehensive overview of the signaling pathways, quantitative data from pivotal studies, and detailed experimental protocols. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals engaged in the pursuit of novel therapeutics for metabolic diseases.

Introduction

Insulin resistance is a complex metabolic derangement characterized by an attenuated response of peripheral tissues to insulin, leading to impaired glucose uptake and utilization. The molecular underpinnings of this condition are multifaceted, involving defects in the insulin signaling cascade. This compound has emerged as a promising nutritional supplement with the potential to modulate these pathways and improve insulin action. This guide will systematically dissect the molecular interactions and cellular consequences of this compound administration in the context of insulin resistance.

Key Signaling Pathways Modulated by this compound

This compound appears to influence multiple nodes within the cellular signaling network to enhance insulin sensitivity. The primary pathways implicated are the insulin signaling pathway, the AMPK pathway, and mechanisms related to membrane dynamics and GLUT4 translocation.

The Insulin Signaling Pathway

This compound has been shown to potentiate the canonical insulin signaling cascade, which is often blunted in insulin-resistant states.[1][2]

-

Insulin Receptor (IR) and Insulin Receptor Substrate (IRS): Some studies suggest that chromium enhances the tyrosine phosphorylation of the insulin receptor and insulin receptor substrate-1 (IRS-1) upon insulin stimulation.[1][2] This initial activation is a critical step in propagating the downstream signal.

-

Phosphatidylinositol 3-Kinase (PI3K) and Akt/Protein Kinase B: A significant downstream effect of this compound is the increased activity of PI3K, a key enzyme that generates phosphatidylinositol (3,4,5)-trisphosphate (PIP3).[1][2] This leads to the subsequent phosphorylation and activation of Akt, a central kinase that orchestrates many of insulin's metabolic effects, including glucose uptake and glycogen (B147801) synthesis.[2]

-

Protein Tyrosine Phosphatase 1B (PTP1B): A crucial mechanism by which this compound enhances insulin signaling is through the inhibition of PTP1B.[1] PTP1B is a negative regulator of the insulin signaling pathway, acting by dephosphorylating the insulin receptor and IRS proteins.[1] By reducing PTP1B levels and activity, this compound effectively removes a key brake on insulin signaling, thereby amplifying the signal.[1]

References

The Impact of Chromium Tripicolinate on Cellular Signaling Cascades: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Chromium, an essential trace mineral, has garnered significant attention for its role in augmenting insulin (B600854) action and modulating glucose and lipid metabolism. This technical guide provides a comprehensive analysis of the molecular mechanisms through which chromium tripicolinate (CrPic), a popular and bioavailable form of chromium, impacts key cellular signaling cascades. By delving into the insulin signaling pathway, the AMP-activated protein kinase (AMPK) pathway, and the mitogen-activated protein kinase (MAPK) pathway, this document elucidates the intricate cellular responses to CrPic. This guide synthesizes quantitative data from various studies, details relevant experimental methodologies, and provides visual representations of the affected signaling pathways to support further research and drug development in the context of insulin resistance and metabolic disorders.

Introduction

The prevalence of metabolic diseases, particularly type 2 diabetes, has necessitated a deeper understanding of the cellular mechanisms that regulate glucose homeostasis. Chromium has been identified as a crucial micronutrient that potentiates insulin's effects, thereby improving glucose tolerance. This compound, a stable complex of trivalent chromium and picolinic acid, has been extensively studied for its enhanced bioavailability and physiological effects. This guide explores the multifaceted impact of CrPic on cellular signaling, providing a technical resource for the scientific community.

Impact on the Insulin Signaling Pathway

This compound has been shown to enhance insulin sensitivity by modulating several key components of the insulin signaling cascade. In vivo studies have demonstrated that CrPic supplementation in obese, insulin-resistant rats leads to a significant increase in insulin-stimulated phosphorylation of Insulin Receptor Substrate-1 (IRS-1) and subsequent activation of phosphatidylinositol 3-kinase (PI3K) in skeletal muscle.[1][2] Notably, this enhancement of intracellular signaling occurs without an increase in the total protein levels of IRS proteins, PI3K, or Akt.[1]